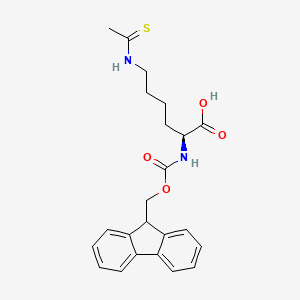![molecular formula C26H19NO3 B12048325 ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate CAS No. 70654-02-3](/img/structure/B12048325.png)
ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group and an ethyl ester group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate indolizine precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Ethyl indolizine-1-carboxylate: A simpler analog without the benzoyl group.
Indole derivatives: Various indole derivatives with different substituents and biological activities.
Uniqueness
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is unique due to its fused ring system and the presence of both benzoyl and ethyl ester groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
70654-02-3 |
|---|---|
Fórmula molecular |
C26H19NO3 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H19NO3/c1-2-30-26(29)21-16-24(25(28)18-9-4-3-5-10-18)27-22-14-12-17-8-6-7-11-19(17)20(22)13-15-23(21)27/h3-16H,2H2,1H3 |
Clave InChI |
CZEYZEGCXVPGLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)

![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)

![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)
